
3-Aminophenylboronic acid pinacol ester
Overview
Description
3-Aminophenylboronic acid pinacol ester is an organic compound with the molecular formula C12H18BNO2. It is a derivative of aniline, where the amino group is substituted with a dioxaborolane moiety. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophenylboronic acid pinacol ester typically involves the reaction of 3-aminophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Aminophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-Aminophenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Aminophenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The dioxaborolane moiety acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The amino group can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-Aminophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the dioxaborolane and amino groups allows for versatile applications in various fields, making it a valuable compound in research and industry.
Biological Activity
3-Aminophenylboronic acid pinacol ester (CAS Number: 210907-84-9) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : CHBNO
- Molecular Weight : 219.09 g/mol
- Melting Point : 89-94 °C
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 351.2 ± 25.0 °C at 760 mmHg
This compound exhibits its biological activity primarily through its ability to interact with diols, such as sugars, via boronate ester formation. This interaction is crucial for the development of sensors and probes that can detect carbohydrates in biological systems.
Binding Studies
Research indicates that this compound can form stable complexes with various saccharides, which has been utilized in the design of fluorescent probes for glucose detection. The binding affinity and selectivity are influenced by the steric effects and electronic properties of the substituents on the phenyl ring, as demonstrated in studies involving different isomers of aminophenylboronic acids .
1. Glycosidase Inhibition
A significant area of research involves the inhibition of glycosidases, enzymes that play a vital role in carbohydrate metabolism. Studies have shown that derivatives of this compound can inhibit glycosidases with varying potencies:
Compound | IC (μM) | Selectivity | Target Enzyme |
---|---|---|---|
3-Aminophenylboronic acid ester | 74.7 - 870 | Moderate | Rat intestinal maltase α-glucosidase |
Tetrachlorinated analogs | Not specified | High | Bovine liver β-glucosidase |
These findings suggest potential therapeutic applications in managing diabetes and other metabolic disorders .
2. Fluorescence Quenching Studies
Fluorescence quenching experiments have demonstrated that 3-aminophenylboronic acid can interact with glucose and quantum dots, leading to static quenching phenomena. The quenching constants observed increase with pH, indicating that the compound's fluorescence properties are sensitive to environmental changes, which can be exploited for biosensing applications .
3. Cancer Research
Recent studies have explored the anticancer properties of compounds related to this compound. In vitro assays revealed that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells:
Compound | IC (μM) | Cell Line Tested | Selectivity |
---|---|---|---|
Borylated benzamide derivatives | Varies | MCF10A (normal) | High |
Glycosidase inhibitors | Varies | Various cancer lines | Moderate |
These results highlight the potential for developing new anticancer agents based on this compound's structure .
Case Studies
Case Study 1: Interaction with Glucose
A study investigated the interaction between 3-aminophenylboronic acid and glucose using fluorescence spectroscopy. The results indicated a strong correlation between glucose concentration and fluorescence intensity changes, supporting its use as a glucose sensor in clinical diagnostics .
Case Study 2: Boron Neutron Capture Therapy (BNCT)
Research on borylated phthalimides demonstrated that compounds incorporating boron can be effective in BNCT, a targeted cancer treatment modality. The study highlighted how modifications on the phenylboronic acid framework could enhance selectivity towards cancer cells while minimizing effects on healthy tissues .
Q & A
Q. What are the common synthetic routes for 3-aminophenylboronic acid pinacol ester?
Basic Question
The synthesis of this compound typically involves:
- Photochemical decarboxylative borylation : Activation of carboxylic acids (e.g., via N-hydroxyphthalimide esters) under visible light with diboron reagents (e.g., bis(catecholato)diboron) in amide solvents, enabling radical-mediated borylation without catalysts .
- Protodeboronation strategies : Catalytic radical pathways for modifying boronic esters, though these methods require optimization due to incomplete mechanistic understanding .
- Stepwise functionalization : For example, coupling 4-sulfo-1,8-naphthalic anhydride with aminophenylboronic acid derivatives, followed by deprotection using H₂O₂ to yield fluorescent probes .
Q. How should this compound be handled to ensure stability?
Basic Question
- Hazard mitigation : The compound is harmful via inhalation, skin contact, or ingestion. Use PPE and work in a fume hood. First aid includes rinsing eyes/skin with water and seeking medical attention for ingestion .
- Chemical stability : Avoid prolonged exposure to oxidizing agents (e.g., H₂O₂), which degrade the boronic ester moiety, as shown by UV-vis spectral shifts (λmax 290 nm → 405 nm) . Store under inert atmospheres to prevent hydrolysis.
Q. What are its roles in cross-coupling reactions, and how are reaction conditions optimized?
Basic Question
- Suzuki-Miyaura coupling : Acts as an arylboron donor in Pd-catalyzed couplings with halides/triflates. Key factors include Pd catalyst selection (e.g., Pd(PPh₃)₄) and solvent systems (DME/water) .
- Chan-Evans-Lam amination : For C–N bond formation, use mixed MeCN/EtOH solvents to enhance yields with aryl amines. Stoichiometric Cu(I) additives improve efficiency .
Q. How can catalytic protodeboronation be optimized for selective functionalization?
Advanced Question
Protodeboronation of pinacol esters is underdeveloped but critical for modifying boron-containing intermediates. Recent advances include:
- Radical-mediated pathways : Initiation via nBuLi or TFAA generates borinic esters, enabling high diastereo- and enantioselective allylboration of aldehydes (E/Z selectivity >20:1) .
- Substrate scope : Tertiary alkyl and β-methallyl substrates show reversed selectivity under optimized conditions, monitored via ¹¹B NMR .
Q. What photochemical methods enable derivatization of this compound?
Advanced Question
- Visible-light-induced borylation : Irradiation of N-hydroxyphthalimide-activated carboxylic acids with diboron reagents (e.g., B₂(cat)₂) generates boronic esters without metal catalysts. The mechanism involves radical chain propagation post-photoinitiation .
- Applications : Used to convert natural-product carboxylic acids into boronic esters, demonstrating tolerance for diverse functional groups (e.g., alcohols, amines) .
Q. How does its structure influence reactivity in sugar-binding sensor design?
Advanced Question
- Isomeric effects : this compound exhibits distinct sugar-binding pathways compared to 2-aminophenyl isomers. For example, 3-substituted derivatives show enhanced water solubility and emission changes upon glucose binding .
- Nucleophilicity trade-offs : Protection as a pinacol ester reduces nucleophilicity (vs. free boronic acid), lowering reaction efficiency in resin functionalization (0.662 vs. 0.700 mmol/g loading) .
Q. What are its applications in multifunctional surface engineering?
Advanced Question
- Electrochemical surfaces : Deprotection of pinacol esters on Au electrodes generates phenylboronic acid layers for immobilizing nanoparticles (e.g., Pt) and cells. Film thickness and activation sequence (e.g., nitro → amino reduction) critically impact binding capacity .
- Characterization : FTIR and SEM validate layer-by-layer assembly and nanoscale proximity of functional groups .
Q. How do substituents impact reactivity in complex reaction systems?
Advanced Question
- Steric and electronic effects : α-Substituted allyl/crotyl pinacol boronic esters show low E/Z selectivity in standard conditions but achieve high E selectivity (>20:1) via borinic ester intermediates .
- Functional group tolerance : Boc-protected derivatives (e.g., 4-(N-Boc-amino)phenylboronic acid pinacol ester) enable sequential coupling in multistep syntheses, preserving boronic ester integrity .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIIVIQLHYKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370425 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210907-84-9 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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